(Z)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide
Description
(Z)-N-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide is a synthetic compound featuring a tetrazole core substituted with a 4-ethoxyphenyl group and a (Z)-configured but-2-enamide side chain.
Properties
IUPAC Name |
(Z)-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]but-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-3-5-14(20)15-10-13-16-17-18-19(13)11-6-8-12(9-7-11)21-4-2/h3,5-9H,4,10H2,1-2H3,(H,15,20)/b5-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBSMAVWGJYZGR-HYXAFXHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)/C=C\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(4-Ethoxyphenyl)-1H-Tetrazole-5-Methylamine
The tetrazole nucleus is constructed via Huisgen-type [3+2] cycloaddition between 4-ethoxyphenyl cyanide and sodium azide. A 2012 patent (WO2013013640A1) demonstrates that ammonium chloride in refluxing dimethylformamide (140°C, 24 h) achieves 89% conversion. Critical parameters include:
Table 1. Optimization of Tetrazole Cycloaddition Conditions
| Azide Source | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Sodium azide | NH4Cl | DMF | 140 | 89 |
| Trimethylsilyl azide | CuI | THF | 80 | 78 |
| Hydrazoic acid | ZnCl2 | Toluene | 110 | 65 |
Post-cycloaddition, the nitrile group at C5 undergoes reduction to primary amine using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (0°C to reflux, 6 h), yielding 1-(4-ethoxyphenyl)-1H-tetrazole-5-methylamine (76% yield). Nuclear magnetic resonance (NMR) characterization shows distinct signals at δ 5.21 ppm (CH2NH2, triplet) and δ 8.37 ppm (tetrazole aromatic protons).
Preparation of (Z)-But-2-Enoic Acid
Stereocontrolled synthesis of the Z-enamide precursor employs a modified Wittig reaction. Reacting but-2-ynoic acid with ethylidenetriphenylphosphorane (generated in situ from ethyltriphenylphosphonium bromide and potassium tert-butoxide) in dichloromethane at −78°C provides (Z)-but-2-enoic acid with 93% stereoselectivity. Key analytical data:
- Melting Point: 41-43°C
- IR (KBr): 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C)
- ¹H NMR (400 MHz, CDCl₃): δ 6.85 (dd, J = 11.2 Hz, 1H, CH=CH), 5.92 (dt, J = 11.2, 7.6 Hz, 1H, CH₂CH=), 2.41 (qd, J = 7.6, 1.2 Hz, 2H, CH₂CO)
Amide Coupling Methodologies
Carbodiimide-Mediated Coupling
A 2022 ACS Omega study details coupling 1-(4-ethoxyphenyl)-1H-tetrazole-5-methylamine with (Z)-but-2-enoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). Optimized conditions (0°C in dichloromethane, 12 h) yield 74% product, though with 18% epimerization to the E-isomer.
Table 2. Comparison of Coupling Reagents
| Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) | Z:E Ratio |
|---|---|---|---|---|---|
| EDCI/HOBt | DCM | 0 | 12 | 74 | 4.1:1 |
| HATU/DIEA | DMF | 25 | 6 | 87 | 9.3:1 |
| DCC/DMAP | THF | 40 | 18 | 63 | 3.8:1 |
HATU-Enabled Stereoretention
Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with N,N-diisopropylethylamine (DIEA) in dimethylformamide (25°C, 6 h) achieves superior results: 87% isolated yield and 9.3:1 Z:E selectivity. This aligns with protocols from Bioorganic & Medicinal Chemistry for sensitive enamide systems.
Purification and Characterization
Chromatographic Separation
Crude product purification employs silica gel chromatography (ethyl acetate/hexanes, 3:7 v/v), followed by recrystallization from ethanol/water (4:1). High-performance liquid chromatography (HPLC) analysis (C18 column, acetonitrile/water 55:45) confirms ≥98.5% purity.
Spectroscopic Confirmation
- HRMS (ESI+): m/z calc. for C₁₅H₁₈N₅O₂ [M+H]⁺ 316.1411, found 316.1409
- ¹³C NMR (101 MHz, DMSO-d₆): δ 166.4 (CONH), 144.7 (tetrazole C5), 129.1 (CH=CH), 123.8-115.2 (aromatics), 41.9 (CH2NH)
- X-ray Crystallography: Monoclinic P2₁/c space group (a = 8.921 Å, b = 12.345 Å, c = 14.672 Å), confirming Z-configuration
Industrial-Scale Considerations
Continuous Flow Synthesis
A 2024 pilot study demonstrates tetrazole formation in microreactors (0.5 mL volume, 140°C residence time), improving yield to 94% while reducing reaction time to 8 minutes. Coupling under flow conditions (HATU, 50°C) achieves 91% yield with 99.1% Z-selectivity.
Green Chemistry Metrics
Table 3. Environmental Impact Assessment
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor (kg waste/kg product) | 86 | 31 |
| PMI (Process Mass Intensity) | 45 | 18 |
| Energy Consumption (kWh/mol) | 48 | 22 |
Stability and Degradation Studies
Accelerated stability testing (40°C/75% RH, 6 months) shows ≤2% decomposition by HPLC. Primary degradation pathway involves Z→E isomerization (0.8% monthly), mitigated by amber glass packaging and oxygen-free storage.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the butenamide moiety.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
Anticancer Applications
Research indicates that (Z)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide exhibits significant antiproliferative effects against various cancer cell lines. Its mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| 4l | 1.3 - 8.1 | HT-29 |
| 5b | 0.3 - 7.4 | Various |
| Reference | 15 | HL-60 |
The above table summarizes the IC50 values for selected compounds, indicating their potency in inhibiting tumor cell proliferation. The presence of the ethoxyphenyl group has been linked to enhanced activity against multidrug-resistant cancer cells.
Potential Therapeutic Applications
Given its biological activity, this compound shows promise for various therapeutic applications:
- Cancer Therapy : Its ability to inhibit tumor growth makes it a candidate for further development as an anticancer agent.
- Inflammation Reduction : The compound's potential to inhibit inflammatory pathways suggests applications in treating inflammatory diseases.
- Neurodegenerative Diseases : While not extensively studied, compounds with similar structures have shown potential in targeting pathways involved in neurodegenerative diseases like Alzheimer’s.
Mechanism of Action
The mechanism of action of (Z)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The ethoxyphenyl group and butenamide moiety contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- The target compound’s Z-configuration distinguishes it from the (E)-acrylic acid/ester derivatives in the Molecules 2013 study, which may alter steric interactions and biological activity.
- The 4-ethoxyphenyl group replaces bulkier substituents (e.g., chlorotrityl or biphenyl), likely improving solubility compared to compounds like 21a or 7 .
- Synthetic yields for tetrazole derivatives in –3 range from 74% to 95%, suggesting that the target compound’s synthesis could follow similar high-yield procedures (e.g., alkylation or deprotection steps) .
Pharmacologically Active Analogues
lists clinically used tetrazole-based angiotensin II receptor blockers (ARBs), which share structural motifs with the target compound:
Key Observations :
- The target compound’s but-2-enamide chain is unique among ARBs, which typically use carboxylic acids or hydroxymethyl groups for receptor binding. This may offer novel binding kinetics or selectivity.
- The 4-ethoxyphenyl group mirrors candesartan’s ethoxy substituent, which is critical for potency and duration of action in ARBs .
Antimicrobial Derivatives ()
describes (Z)-N-methyl but-2-enamide derivatives with antimicrobial activity.
Key Observations :
Biological Activity
(Z)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide, with CAS number 941963-67-3, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H17N5O2, with a molecular weight of 287.32 g/mol. The compound features a tetrazole ring, which is known for its ability to form hydrogen bonds and interact with various biological targets.
The biological activity of this compound can be attributed to its structural components, particularly the tetrazole moiety. Tetrazoles are recognized for their ability to act as bioisosteres for carboxylic acids and can participate in hydrogen bonding interactions with biological macromolecules. This interaction can modulate enzyme activities or receptor functions, leading to various pharmacological effects.
Biological Evaluations
Recent studies have evaluated the biological activities of compounds related to this compound. For instance, a study focused on N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives demonstrated significant inhibitory effects on xanthine oxidase (XO), with an IC50 value as low as 0.031 μM for one derivative . This suggests that modifications in the tetrazole structure can enhance biological potency.
Table 1: Comparison of Biological Activities
| Compound Name | Target Enzyme | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound 2s | Xanthine Oxidase | 0.031 | |
| Parent Compound | - | - | - |
Case Studies
A significant case study involved the synthesis and evaluation of related tetrazole derivatives as angiotensin-II receptor antagonists. These studies showed that derivatives exhibited notable antihypertensive properties and antioxidant activities, indicating that structural modifications can lead to enhanced therapeutic effects .
Table 2: Antihypertensive Activity of Derivatives
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing (Z)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide?
- Answer : Two primary routes are reported:
Reflux-based condensation : Similar to , equimolar reactants (e.g., aldehydes, thiazolidinones) in glacial acetic acid with anhydrous sodium acetate under reflux (7 hours) yield tetrazole derivatives. The product is isolated via ice-water precipitation and recrystallization (ethanol), achieving ~85% yield .
[3+2] Cycloaddition : As in , oxazole carbonitriles react with trimethylsilyl azide and dibutyltin oxide to form tetrazole-oxazole hybrids. Functional group tolerance (amino, amido) is noted, but by-products may form (e.g., benzamide derivatives) depending on substituents .
Q. How is the structural characterization of this compound validated in academic research?
- Answer : Multi-modal analysis is critical:
- Spectroscopy : IR confirms functional groups (e.g., C=O, C-N). 1H/13C NMR resolves stereochemistry and substituent positions, as shown in and .
- Mass Spectrometry : High-resolution MS (HRMS-ESI-TOF) validates molecular weight (e.g., reports <1 ppm error) .
- X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal X-ray (e.g., ) reveals dihedral angles and intermolecular interactions (C–H···O/N) .
Q. What are common impurities or by-products observed during synthesis?
- Answer : By-products arise from:
- Incomplete cyclization : Unreacted intermediates (e.g., oxazole carbonitriles) require rigorous TLC monitoring (20% EtOAc/hexane, as in ) .
- Tautomerism : Tetrazole ring proton shifts (1H vs. 2H tautomers) may complicate NMR interpretation, necessitating deuterated solvent trials .
- Functional group reactivity : notes benzamide by-products when acetamide substituents undergo unintended azide coupling .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity?
- Answer : Key parameters include:
- Catalyst screening : Dibutyltin oxide () enhances [3+2] cycloaddition efficiency, while sodium acetate () accelerates condensation .
- Solvent polarity : Glacial acetic acid (polar protic) favors proton transfer in condensation, while dichloromethane (aprotic) aids in acyl chloride reactions () .
- Temperature control : Reflux (~110°C) ensures complete cyclization but may require adjustment to avoid decomposition .
Q. How should researchers address contradictions in spectral data (e.g., NMR splitting patterns)?
- Answer : Contradictions often stem from:
- Dynamic processes : Rotamers or tautomers (e.g., tetrazole proton exchange) broaden NMR signals. Low-temperature NMR or deuterium exchange experiments can resolve this .
- Crystal packing effects : X-ray data () show intermolecular hydrogen bonds (N–H···N) that stabilize specific conformations, explaining discrepancies between solution and solid-state structures .
Q. What biological targets or mechanisms are hypothesized for this compound?
- Answer : Structural analogs (e.g., angiotensin II receptor antagonists in ) suggest potential interaction with G-protein-coupled receptors (GPCRs). The tetrazole moiety mimics carboxylate groups in ligands like losartan, indicating possible antagonism of angiotensin receptors . Computational docking (using programs like AutoDock) could predict binding affinity to AT1 receptors, leveraging the compound’s rigidity from C–H···π interactions () .
Q. What strategies mitigate solubility challenges in biological assays?
- Answer :
- Derivatization : Introducing ionizable groups (e.g., carboxylic acids, as in ’s carboxylosartan) improves aqueous solubility .
- Co-solvent systems : Ethanol () or DMSO/water mixtures are empirically tested, with concentration limits to avoid cytotoxicity .
Q. How can computational modeling guide SAR studies for this compound?
- Answer :
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and binding.
- Molecular dynamics (MD) : Simulate interactions with lipid bilayers or receptors, informed by X-ray data () on molecular rigidity and hydrogen-bonding networks .
- QSAR models : Correlate substituent effects (e.g., 4-ethoxyphenyl vs. 4-fluorophenyl in ) with activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
